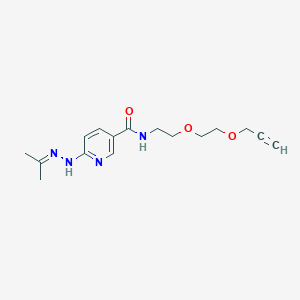
HyNic-PEG2-Propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HyNic-PEG2-Propargyl is a compound that combines a hydrazinonicotinamide (HyNic) moiety with a polyethylene glycol (PEG) spacer and a propargyl functional group. This compound is primarily used in bioconjugation and click chemistry applications due to its unique chemical properties. The HyNic moiety allows for specific reactions with aldehyde groups, while the propargyl group enables click chemistry reactions with azides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HyNic-PEG2-Propargyl typically involves the following steps:
Preparation of PEG Derivative: The starting material is a polyethylene glycol (PEG) derivative with hydroxyl groups at both ends. This PEG derivative is first modified to introduce a carboxyl group at one end.
Introduction of Propargyl Group: The carboxyl group is then reacted with propargylamine to introduce the propargyl functional group.
Attachment of HyNic Moiety: The other end of the PEG derivative is modified to introduce the HyNic moiety. This is typically done by reacting the hydroxyl group with a hydrazinonicotinamide derivative.
The reaction conditions for these steps usually involve mild temperatures and the use of catalysts to facilitate the reactions. Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of PEG Derivatives: Large quantities of PEG derivatives are prepared and stored.
Automated Reaction Systems: Automated systems are used to introduce the propargyl and HyNic groups, ensuring consistency and efficiency.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
HyNic-PEG2-Propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azides in the presence of a copper catalyst to form triazoles. This reaction is highly specific and efficient.
Hydrazone Formation: The HyNic moiety reacts with aldehydes to form hydrazone bonds. This reaction is commonly used in bioconjugation.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the click chemistry reaction between the propargyl group and azides.
Hydrazone Formation: Aldehyde-containing compounds are used as reactants for the hydrazone formation with the HyNic moiety. The reaction typically occurs at room temperature and neutral pH.
Major Products Formed
Triazoles: The click chemistry reaction between the propargyl group and azides forms triazole rings.
Hydrazones: The reaction between the HyNic moiety and aldehydes forms hydrazone bonds.
Scientific Research Applications
HyNic-PEG2-Propargyl has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex molecules through click chemistry and bioconjugation reactions.
Biology: The compound is used to label biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.
Medicine: this compound is used in the development of drug delivery systems and diagnostic agents. It enables the targeted delivery of therapeutic agents to specific cells or tissues.
Industry: The compound is used in the production of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of HyNic-PEG2-Propargyl involves its ability to form specific chemical bonds with target molecules. The HyNic moiety reacts with aldehyde groups to form stable hydrazone bonds, while the propargyl group participates in click chemistry reactions with azides to form triazole rings. These reactions enable the precise and efficient modification of biomolecules and materials.
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG2-acid: This compound has a similar structure but features a carboxylic acid group instead of the HyNic moiety.
Propargyl-PEG1-acid: Similar to Propargyl-PEG2-acid but with a shorter PEG spacer.
Propargyl-PEG6-acid: Similar to Propargyl-PEG2-acid but with a longer PEG spacer.
Uniqueness of HyNic-PEG2-Propargyl
This compound is unique due to the presence of both the HyNic moiety and the propargyl group. This dual functionality allows for versatile applications in bioconjugation and click chemistry, making it a valuable tool in various scientific and industrial fields.
Properties
IUPAC Name |
6-(2-propan-2-ylidenehydrazinyl)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-4-8-22-10-11-23-9-7-17-16(21)14-5-6-15(18-12-14)20-19-13(2)3/h1,5-6,12H,7-11H2,2-3H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXYKFSXIXHYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
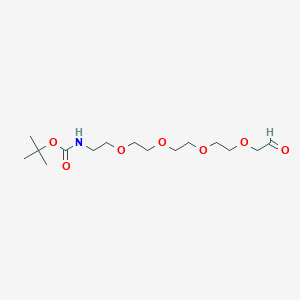
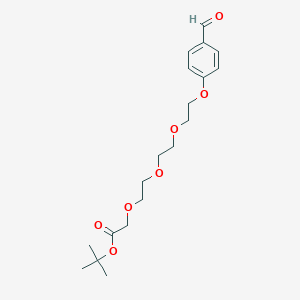
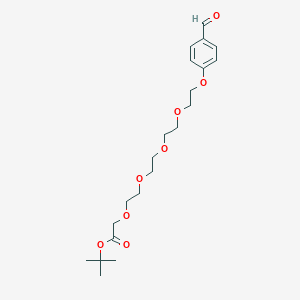
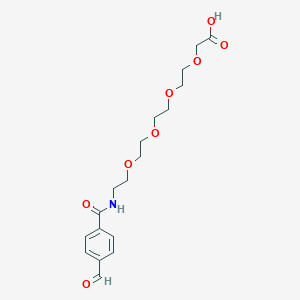
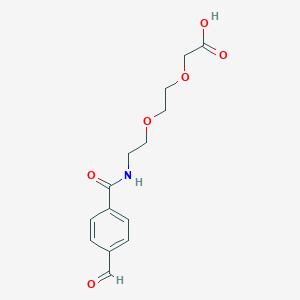
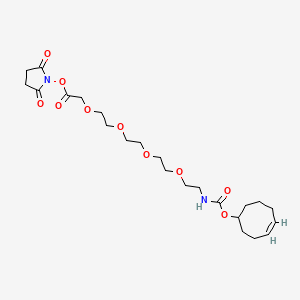

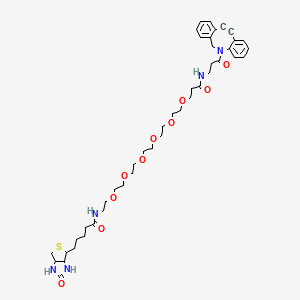

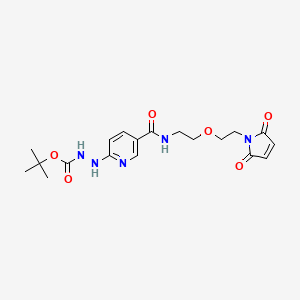
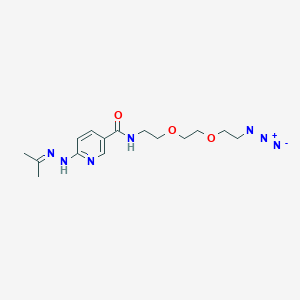
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[(3E)-cyclooct-3-en-1-yl]oxyacetate](/img/structure/B8115946.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)
